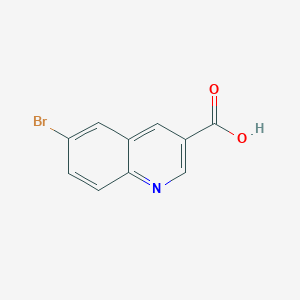

6-Bromoquinoline-3-carboxylic acid

描述

Historical Context of Quinoline (B57606) Derivatives in Scientific Inquiry

The journey of quinoline and its derivatives in science began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.govontosight.aiwikipedia.orgiipseries.orgnoveltyjournals.comresearchgate.net This discovery opened the door to a new class of heterocyclic aromatic compounds. A few years later, in 1842, Charles Gerhardt synthesized quinoline through the distillation of quinine (B1679958) with a strong base, a significant step that linked the synthetic compound to a naturally occurring and medicinally important alkaloid. wikipedia.org The development of various synthetic methods since the late 1800s, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, further propelled the study of quinolines by making a wide array of derivatives accessible for investigation. iipseries.orgijpsjournal.com

The early recognition of the quinoline scaffold in potent antimalarial agents like quinine spurred extensive research into its therapeutic potential. nih.gov This led to the development of a multitude of quinoline-based drugs with diverse applications, solidifying the importance of this heterocyclic system in medicinal chemistry. nih.govnih.govorientjchem.org

Significance of Quinolines as a Heterocyclic Scaffold in Advanced Chemical Studies

The quinoline structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.govbenthamdirect.comnih.gov This is due to its ability to interact with a wide range of biological targets and its versatile nature for chemical modification. nih.govorientjchem.orgnih.gov The nitrogen atom in the quinoline ring system imparts weak basic properties and influences its electronic characteristics, making it an electron-deficient system capable of both electrophilic and nucleophilic substitutions. researchgate.netarabjchem.org

The structural rigidity and planarity of the quinoline nucleus, combined with the ability to introduce various functional groups at different positions, allow for the fine-tuning of its physicochemical and biological properties. orientjchem.org This has led to the development of quinoline derivatives with a broad spectrum of activities, including applications in drug discovery, agrochemicals, and materials science. nih.govacs.orgnih.govmdpi.com In drug discovery, quinoline-based compounds have been investigated for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. orientjchem.orgnih.govresearchgate.net In materials science, quinoline derivatives have been explored for their use in organic light-emitting diodes (OLEDs) and as dyes and sensors. researchgate.netscribd.com

Positioning of 6-Bromoquinoline-3-carboxylic Acid within the Quinoline Family for Specialized Research

This compound is a specific derivative that combines the core quinoline scaffold with two key functional groups: a bromine atom at the 6-position and a carboxylic acid group at the 3-position. This particular arrangement of substituents makes it a valuable building block in specialized research.

The presence of the carboxylic acid group at the 3-position is particularly noteworthy. Structure-activity relationship (SAR) studies have indicated that a carboxylic acid at this position can be crucial for the inhibitory activity of certain quinoline derivatives against biological targets. orientjchem.org The carboxylic acid can act as a key interaction point, for instance, by mimicking phosphate (B84403) groups in natural nucleotides to interact with enzyme active sites. researchgate.net

The bromine atom at the 6-position offers a site for further chemical modification through various cross-coupling reactions. This allows for the synthesis of more complex molecules with tailored properties. The presence of a halogen atom can also significantly influence the compound's electronic properties and biological activity. orientjchem.org

Current Research Landscape and Emerging Trends for Bromoquinoline Carboxylic Acids

The current research landscape for bromoquinoline carboxylic acids is dynamic, with a focus on leveraging their unique chemical features for the development of novel compounds with specific functionalities. The ability to use the carboxylic acid group as an adaptive functional handle in modern synthetic methodologies, such as metallaphotoredox catalysis, has opened up new avenues for creating C(sp3)-rich scaffolds. nih.gov

There is a growing trend in utilizing halogenated quinolines, including bromo-derivatives, in the design of targeted therapies. The halogen atom can serve as a handle for introducing various pharmacophores or for modulating the compound's pharmacokinetic properties. orientjchem.org Research is also focused on the design and synthesis of novel quinoline-3-carboxylic acid derivatives as potential inhibitors of enzymes like HIV-1 integrase. mdpi.com Furthermore, the development of new synthetic routes to access functionalized quinolines, including bromoquinoline carboxylic acids, remains an active area of investigation to enable the exploration of new chemical space. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNYDSMSHWJYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588865 | |

| Record name | 6-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798545-30-9 | |

| Record name | 6-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Bromoquinoline 3 Carboxylic Acid

Advanced Retrosynthetic Analysis of 6-Bromoquinoline-3-carboxylic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed.

The most apparent disconnection is at the C3-carboxyl group, which suggests a late-stage carboxylation of a 6-bromoquinoline precursor. However, direct carboxylation at the C3 position of a pre-formed quinoline (B57606) ring can be challenging.

A more productive approach involves disconnections that break down the quinoline ring itself. Applying the principles of classic quinoline syntheses like the Doebner-von Miller or Combes reactions, the primary bond cleavages are made at the N1-C2 and C3-C4 bonds. This strategy leads to two key synthons: a substituted aniline and a three-carbon α,β-unsaturated carbonyl species. Specifically for the target molecule, this retrosynthetic path points to 4-bromoaniline as the foundational aromatic component. The remaining portion of the quinoline ring, including the carboxylic acid, would be derived from a three-carbon precursor such as an α,β-unsaturated α-ketoester or equivalent reagents that can be generated in situ. This approach is often more practical as it builds the substituted quinoline core in a convergent manner.

Direct Synthesis Routes for this compound and its Analogues

Several synthetic strategies can be employed to construct the this compound core, ranging from modification of existing quinoline precursors to building the heterocyclic system from acyclic starting materials.

Exploration of Bromination Reactions on Quinoline Carboxylic Acid Precursors

One potential route is the direct bromination of a quinoline-3-carboxylic acid precursor via electrophilic aromatic substitution. In this scenario, the quinoline ring is subjected to a brominating agent. The regiochemical outcome of this reaction is dictated by the electronic properties of the existing substituents. The pyridine (B92270) part of the quinoline ring is electron-deficient and generally resistant to electrophilic attack unless activated. The carboxylic acid group at the C3 position is an electron-withdrawing group, which further deactivates the pyridine ring.

Consequently, electrophilic substitution, such as bromination, will preferentially occur on the benzene (B151609) ring. The nitrogen atom directs electrophiles primarily to the C5 and C8 positions, while the C3-carboxyl group has a minor influence on the carbocyclic ring. However, without a strong activating group on the benzene ring, direct bromination might require harsh conditions and could lead to a mixture of isomers. A more controlled approach involves using precursors with activating groups to direct the bromination before forming the quinoline ring. For instance, bromination of 8-substituted quinolines has been studied, indicating that the position of bromine can be controlled by existing functionalities. researchgate.net

Table 1: Representative Conditions for Electrophilic Bromination on Aromatic Systems

| Reagent | Substrate Type | Typical Conditions | Selectivity |

|---|---|---|---|

| Br₂ in Acetic Acid | Activated Aromatics | Room Temperature | Ortho/Para-directing |

| N-Bromosuccinimide (NBS) | Various Aromatics | CH₃CN or CHCl₃, 0°C to RT | High regioselectivity possible nih.gov |

Carboxylation Strategies for Bromoquinolines

Introducing a carboxylic acid group onto a pre-existing 6-bromoquinoline core is another synthetic avenue. This can be challenging, especially at the C3 position. One potential method is palladium-catalyzed carboxylation, where an aryl halide is treated with carbon monoxide (CO) or a CO surrogate. uniurb.itrsc.orgresearchgate.net A patent describes a method for synthesizing substituted 3-quinoline carboxylic acids from functionalized quinolines through carbonylation followed by selective decarboxylation. google.com This process would require a suitable precursor, such as a 3,6-dibromoquinoline or a 6-bromo-3-haloquinoline, where the C3-halogen is more reactive towards palladium insertion.

Another approach could involve a metal-halogen exchange at the C3 position of a di-halogenated quinoline, followed by quenching with carbon dioxide (CO₂). This would necessitate regioselective lithiation, which can be difficult to control. Advances in palladium catalysis have also enabled the use of CO₂ directly in some carboxylation reactions. nih.gov

Multi-component Reactions and Cascade Cyclizations in Quinoline Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom economy. The Doebner-von Miller reaction and its variations are classic MCRs for quinoline synthesis. wikipedia.orgsynarchive.comrsc.org This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

For the synthesis of this compound, a plausible MCR approach would involve the reaction of 4-bromoaniline with a suitable three-carbon component that can generate the C2, C3, and C4 atoms of the quinoline ring, along with the C3-carboxyl group. A reaction analogous to the Doebner synthesis, using 4-bromoaniline and an α,β-unsaturated α-ketoester, could yield the desired product. acs.org These reactions are typically catalyzed by Brønsted or Lewis acids.

Table 2: Components for a Plausible MCR Synthesis of this compound

| Component Role | Starting Material |

|---|---|

| Aromatic Amine | 4-Bromoaniline |

| α,β-Unsaturated Keto-ester | Ethyl 2-oxo-4-phenylbut-3-enoate (example) |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. abbvie.comnih.govnih.gov In the context of quinoline synthesis, several green strategies can be applied.

Solvent Selection : Traditional Doebner-von Miller reactions often use strong acids as both catalyst and solvent. Greener alternatives include using water, ionic liquids, or performing the reaction under solvent-free conditions. tandfonline.com

Energy Efficiency : Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comnih.govresearchgate.netbenthamdirect.com The application of microwave irradiation to MCRs for quinoline synthesis is a well-documented green approach. acs.orgactascientific.com

Catalysis : Replacing corrosive acid catalysts with solid acid catalysts or benign organocatalysts can significantly improve the environmental profile of the synthesis. tandfonline.com

By integrating these green methodologies into the multi-component synthesis of this compound, the environmental impact can be substantially minimized.

Derivatization and Functionalization Strategies for this compound

This compound possesses two primary functional handles for further chemical modification: the carboxylic acid group and the bromo substituent.

The carboxylic acid moiety can be readily converted into a variety of other functional groups. Standard organic transformations allow for the synthesis of esters, amides, acyl halides, and other derivatives. thermofisher.comcolostate.edu For example, esterification can be achieved by reacting with an alcohol under acidic conditions, while amidation can be performed using coupling agents like DCC or EDAC to react with amines. thermofisher.com These derivatizations are crucial for modulating the compound's physicochemical properties for various applications.

The bromo group at the C6 position is an excellent site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the quinoline core.

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst can form new carbon-carbon bonds, attaching aryl, heteroaryl, or alkyl groups. nih.govorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling with various primary or secondary amines. nih.govacs.orgwikipedia.orgorganic-chemistry.orgacsgcipr.org

Sonogashira Coupling : This reaction with terminal alkynes provides a route to alkynyl-substituted quinolines.

Carbonylation : The bromo group can undergo palladium-catalyzed carbonylation to introduce carbonyl-containing functionalities. researchgate.net

These functionalization strategies make this compound a versatile building block for constructing complex molecules with tailored properties.

Table 3: Potential Functionalization Reactions for this compound

| Reaction Type | Functional Group Targeted | Reagents | Resulting Functionality |

|---|---|---|---|

| Esterification | Carboxylic Acid | R-OH, H⁺ | Ester (-COOR) |

| Amidation | Carboxylic Acid | R₂NH, Coupling Agent | Amide (-CONR₂) |

| Suzuki Coupling | Bromo Group | R-B(OH)₂, Pd catalyst, Base | C-C bond (Aryl, Alkyl) |

Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridine ring. In electrophilic aromatic substitution (SEAr) reactions, the benzene portion of the quinoline nucleus is more reactive than the pyridine part, which is deactivated by the electron-withdrawing nitrogen atom. Consequently, electrophilic attack preferentially occurs on the carbocyclic ring, specifically at positions 5 and 8, as this maintains the aromaticity of the pyridine ring in the resulting cationic intermediate (the sigma complex) quimicaorganica.orgreddit.com.

For this compound, the existing substituents influence the regioselectivity of further substitution. The bromine atom at C-6 is a deactivating but ortho-, para- directing group, while the carboxylic acid at C-3 is a deactivating and meta- directing group with respect to the pyridine ring. The combination of these effects, along with the inherent reactivity of the quinoline system, directs incoming electrophiles primarily to the C-5 and C-8 positions.

A key example of electrophilic substitution is nitration. The nitration of 6-bromoquinoline using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the benzene ring. Studies on the nitration of 6-bromoquinoline-1-oxide have shown that the reaction yields 6-bromo-5-nitroquinoline-1-oxide, demonstrating the directing effect towards the C-5 position researchgate.net. The nitro group is strongly electron-withdrawing and can serve to further activate the quinoline ring for subsequent reactions, such as nucleophilic aromatic substitution researchgate.netresearchgate.net.

| Reaction | Reagents | Position of Substitution | Product |

| Nitration | HNO₃ / H₂SO₄ | C-5 or C-8 | 6-Bromo-5-nitroquinoline-3-carboxylic acid or 6-Bromo-8-nitroquinoline-3-carboxylic acid |

Nucleophilic Aromatic Substitution (SNAr) with this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. In the quinoline system, the pyridine ring is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. Positions C-2 and C-4 are particularly activated for SNAr if they are substituted with a good leaving group quora.comquimicaorganica.org.

While the bromine atom at C-6 of this compound is on the less reactive carbocyclic ring, its susceptibility to SNAr can be enhanced by the introduction of a strong electron-withdrawing group, such as a nitro (NO₂) group, on the same ring researchgate.net. For instance, the nitration of 6-bromoquinoline at the C-5 position to give 6-bromo-5-nitroquinoline derivatives significantly activates the C-Br bond for nucleophilic displacement. This strategy has been employed to synthesize various functionalized quinolines, where the nitro-activated bromoquinoline is treated with nucleophiles like cyclic amines (e.g., morpholine or piperazine) to yield the corresponding 6-amino-substituted products researchgate.netresearchgate.net.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group ortho to the bromine is crucial for stabilizing this intermediate, thereby facilitating the subsequent elimination of the bromide ion to yield the final product.

| Substrate | Nucleophile | Activating Group | Product Example |

| 6-Bromo-5-nitroquinoline derivative | Morpholine | 5-NO₂ | 6-Morpholinyl-5-nitroquinoline derivative |

| 6-Bromo-5-nitroquinoline derivative | Piperazine | 5-NO₂ | 6-Piperazinyl-5-nitroquinoline derivative |

Cross-Coupling Reactions Utilizing the Bromo Functionality

The bromine atom at the C-6 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base organic-chemistry.org. This reaction is widely used to synthesize biaryl compounds.

The this compound scaffold is a suitable substrate for Suzuki coupling. To avoid potential complications such as catalyst deactivation or low solubility that can be caused by the free carboxylic acid, it is often converted to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction reddit.com. The reaction of ethyl 6-bromoquinoline-3-carboxylate with various arylboronic acids under standard Suzuki conditions—using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as K₂CO₃ or Cs₂CO₃—yields the corresponding 6-arylquinoline-3-carboxylate esters. A study on the closely related 3-bromoquinoline demonstrated successful coupling with heteroaryl boronic acid pinacol esters using a Pd-precatalyst system, highlighting the feasibility of such transformations on the quinoline core nih.gov.

| Catalyst System | Boron Reagent | Base | Solvent | Typical Product |

| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Water | Ethyl 6-phenylquinoline-3-carboxylate |

| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | Ethyl 6-(4-methoxyphenyl)quinoline-3-carboxylate |

| P1-xantphos Precatalyst | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | K₃PO₄ | THF/Water | 6-(3,5-Dimethylisoxazol-4-yl)quinoline-3-carboxylic acid derivative nih.gov |

The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne wikipedia.org. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine or diisopropylamine organic-chemistry.orglibretexts.org.

This compound and its ester derivatives are effective substrates for Sonogashira coupling. The reaction with various terminal alkynes provides direct access to 6-alkynylquinoline derivatives, which are valuable intermediates for the synthesis of more complex molecules and conjugated materials. Copper-free Sonogashira protocols have also been developed and successfully applied to the functionalization of quinoline systems, offering an alternative under milder conditions researchgate.net. For example, coupling ethyl 6-bromoquinoline-3-carboxylate with an alkyne like phenylacetylene would yield ethyl 6-(phenylethynyl)quinoline-3-carboxylate.

| Catalyst System | Alkyne | Base | Solvent | Typical Product |

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 6-(Phenylethynyl)quinoline-3-carboxylic acid derivative |

| Pd(OAc)₂ / PPh₃ / CuI | Trimethylsilylacetylene | i-Pr₂NH | DMF | 6-((Trimethylsilyl)ethynyl)quinoline-3-carboxylic acid derivative |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine wikipedia.orgorganic-chemistry.org. This reaction has broad utility in pharmaceutical synthesis due to its wide substrate scope and functional group tolerance.

The C-Br bond at the 6-position of the quinoline core is well-suited for this transformation. A study involving the closely related 6-bromo-2-chloroquinoline demonstrated that selective Buchwald-Hartwig amination at the C-6 position is achievable nih.gov. By carefully selecting the palladium catalyst, ligand (e.g., BINAP), and base (e.g., NaOtBu), the aryl bromide can react preferentially over other potentially reactive sites. This methodology allows for the introduction of a wide range of primary and secondary amines, including cyclic amines like morpholine, piperidine, and piperazine, onto the quinoline scaffold. The reaction is typically performed on an ester derivative of this compound to prevent interference from the acidic proton.

| Catalyst/Ligand | Amine | Base | Solvent | Typical Product |

| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | Ethyl 6-morpholinoquinoline-3-carboxylate nih.gov |

| Pd(OAc)₂ / XPhos | Aniline | K₂CO₃ | t-BuOH | Ethyl 6-(phenylamino)quinoline-3-carboxylate |

| Pd₂(dba)₃ / BINAP | Cyclohexane-1,2-diamine | NaOtBu | Toluene | Diamine-coupled quinoline derivative chemspider.com |

Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a versatile functional handle that can be readily converted into other functional groups, such as esters, amides, and alcohols. These transformations are standard in organic synthesis and crucial for modulating the physicochemical properties and biological activity of the molecule.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton, improve solubility, or prepare for subsequent reactions. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., H₂SO₄) masterorganicchemistry.com. For more sensitive substrates, milder methods such as the Steglich esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, are highly effective organic-chemistry.org.

Amidation: The formation of amides is one of the most frequent reactions in medicinal chemistry hepatochem.com. This compound can be coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents. Common reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency, particularly with less reactive amines nih.gov.

| Reaction | Reagents | Product Functional Group |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methyl Ester (-COOCH₃) |

| Steglich Esterification | tert-Butanol, DCC, DMAP | tert-Butyl Ester (-COOC(CH₃)₃) |

| Amide Coupling | Benzylamine, EDC, HOBt | N-Benzyl Amide (-CONHCH₂Ph) |

Strategies for Altering the Quinoline Nitrogen Atom

Modification of the quinoline nitrogen atom in this compound is a key strategy for diversifying its chemical properties and generating novel derivatives. The lone pair of electrons on the nitrogen atom makes it susceptible to electrophilic attack, enabling reactions such as N-oxidation and N-alkylation to form quaternary quinolinium salts. These transformations not only alter the electronic nature of the quinoline ring system but also serve as a gateway to further functionalization.

N-Oxidation

The conversion of the quinoline nitrogen to an N-oxide is a common and effective strategy to modify its reactivity. The resulting N-oxide group enhances the electron-withdrawing nature of the quinoline core and activates the ring system for further chemical transformations.

One established method for the N-oxidation of the related compound, 6-bromoquinoline, involves the use of peroxy acids. For instance, 6-bromoquinoline can be readily converted to its N-oxide form, 6-bromoquinoline-1-oxide, by treatment with meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Another effective method employs hydrogen peroxide in acetic acid at reflux temperature. researchgate.net This reaction is monitored by thin-layer chromatography until the starting material is consumed, yielding the desired N-oxide. researchgate.net

The formation of the N-oxide significantly influences the regioselectivity of subsequent reactions. For example, the nitration of 6-bromoquinoline-1-oxide leads to the introduction of a nitro group at the C4 and C5 positions, demonstrating the activating effect of the N-oxide moiety. researchgate.net This alteration of reactivity is crucial for the synthesis of polyfunctionalized quinoline derivatives. researchgate.netresearchgate.net

N-Alkylation and Quaternization

Another primary strategy for altering the quinoline nitrogen is through N-alkylation, which leads to the formation of quaternary quinolinium salts. These cationic compounds exhibit different solubility and reactivity profiles compared to the parent quinoline. The quaternization is typically achieved by reacting the quinoline with an alkyl halide.

While specific examples for the N-alkylation of this compound are not detailed in the provided research, the general reactivity of quinolines suggests this is a feasible and important transformation. Quaternary quinolinium salts are a widespread group of cationic surfactants with various industrial and research applications. semanticscholar.org The formation of these salts involves the reaction of the quinoline nitrogen with an alkylating agent, resulting in a positively charged nitrogen atom as part of the aromatic system. This modification can be a precursor to further reactions, such as reductive functionalization of the quinolinium salt. acs.org

Reductive alkylation represents a more complex transformation that modifies both the nitrogen atom and the ring system simultaneously. This method can lead to the synthesis of N-alkyl tetrahydroquinolines directly from quinolines under mild conditions, for example, using an arylboronic acid catalyst with an aldehyde and a Hantzsch ester. organic-chemistry.org

The table below summarizes the key strategies for altering the quinoline nitrogen atom.

| Strategy | Reagents/Conditions | Product |

| N-Oxidation | m-CPBA | 6-Bromoquinoline-1-oxide |

| N-Oxidation | Hydrogen peroxide, Acetic acid, Reflux | 6-Bromoquinoline-1-oxide |

| N-Alkylation | Alkyl halide | Quaternary quinolinium salt |

Catalytic Applications in 6 Bromoquinoline 3 Carboxylic Acid Research

Metal-Catalyzed Transformations Involving 6-Bromoquinoline-3-carboxylic Acid

The bromine atom at the 6-position and the carboxylic acid group at the 3-position of this compound are key reactive handles for a variety of metal-catalyzed cross-coupling and functionalization reactions. These transformations are instrumental in building molecular complexity and accessing a broad range of quinoline (B57606) derivatives.

Palladium catalysts are workhorses in modern organic synthesis, and their application in the chemistry of quinoline derivatives is well-established. rsc.org For instance, palladium-catalyzed decarboxylative cross-coupling reactions of quinolin-4(1H)-one-3-carboxylic acids with (hetero)aryl halides have been developed. nih.gov This method allows for the synthesis of 3-(hetero)aryl-4-quinolinones. nih.gov Although this example deals with a quinolinone, the principle of decarboxylative coupling highlights a potential pathway for functionalizing the 3-position.

Another significant palladium-catalyzed reaction is the Sonogashira coupling, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov While direct examples with this compound are not prevalent in the provided results, the Sonogashira reaction of related 6-bromo-3-iodoquinolin-4(1H)-ones demonstrates the feasibility of functionalizing the 6-position. nih.gov The lower reactivity of the bromine atom compared to iodine often necessitates harsher reaction conditions. nih.gov

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed method for creating carbon-carbon bonds. This reaction has been used to functionalize the 6-position of quinolin-4(1H)-ones, though it can be accompanied by side product formation. nih.gov The synthesis of novel aromatic polymers has also been achieved through palladium-catalyzed cross-coupling reactions, showcasing the versatility of this approach in materials science. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions on Quinolone Scaffolds

| Reaction Type | Substrate(s) | Catalyst System | Product Type | Reference |

| Decarboxylative Coupling | Quinolin-4(1H)-one-3-carboxylic acids, (Hetero)aryl halides | PdBr₂ / Ag₂CO₃ | 3-(Hetero)aryl-4-quinolinones | nih.gov |

| Sonogashira Coupling | 6-Bromo-3-iodoquinolin-4(1H)-ones, Terminal alkynes | Palladium catalyst | 6-Alkynyl-quinolin-4(1H)-ones | nih.gov |

| Suzuki-Miyaura Coupling | 6-Bromoquinolin-4(1H)-ones, Boronic acids | Palladium catalyst | 6-Aryl-quinolin-4(1H)-ones | nih.gov |

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed decarboxylation of aromatic carboxylic acids has been shown to proceed under milder conditions when aliphatic amines are used as ligands. future4200.com This suggests a potential route for the protodecarboxylation of this compound.

Furthermore, copper-catalyzed decarboxylative elimination reactions can convert (hetero)aromatic propionic acids into vinyl (hetero)arenes. nih.gov While not a direct application to this compound, this methodology points towards the possibility of transforming the carboxylic acid group into other useful functionalities. Mechanistic studies suggest that these reactions can proceed via benzylic deprotonation and subsequent radical decarboxylation. nih.gov Copper(I)-catalyzed radical carboamination reactions have also been developed for the synthesis of β-lactams from buteneamides. rsc.org

Silver-based catalysts have been found to effectively promote the protodecarboxylation of various carboxylic acids at temperatures significantly lower than those required for copper catalysts. rsc.org This presents a promising avenue for the selective removal of the carboxylic acid group from this compound.

In a different vein, silver catalysis has been employed in enantioselective propargylation reactions of N-sulfonylketimines. nih.gov Mechanistic studies of these reactions suggest the in-situ formation of a nucleophilic allenylsilver complex. nih.gov Silver-catalyzed C-H amination has also been achieved, with a proposed mechanism involving a silver-nitrene intermediate that undergoes an enantiodetermining hydrogen-atom transfer. nih.gov

Cobalt catalysts are gaining prominence for their utility in C-H bond functionalization. Cobalt-catalyzed C-H halogenation of 6-arylpurines has been reported to proceed under mild conditions with good functional group tolerance. rsc.org This methodology could potentially be adapted for the functionalization of the quinoline ring in this compound derivatives.

Furthermore, cobalt-catalyzed alkenylation of arenes and 6-arylpurines with terminal alkynes provides efficient access to functional dyes. rsc.org Mechanistic investigations into cobalt-catalyzed, aminoquinoline-directed C(sp²)-H bond functionalization have provided valuable insights into the catalytic cycle, with evidence for both Co(I)/Co(III) and Co(IV) pathways depending on the coupling partner. nih.gov Light-promoted, cobalt-catalyzed alkoxycarbonylations and hydroxycarbonylations of alkenes have also been developed for the synthesis of esters and carboxylic acids. nih.gov

Organocatalysis and Biocatalysis in the Synthesis of this compound Derivatives

While metal catalysis dominates the landscape of quinoline functionalization, organocatalysis and biocatalysis are emerging as powerful and sustainable alternatives.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to synthesis. N-heterocyclic carbenes (NHCs), for example, can function as Lewis base catalysts to activate various functional groups. researchgate.net Dual carbene and photoredox catalysis has been employed for the radical alkylation of carboxylic acid derivatives. researchgate.net

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. nih.gov Transaminases, for instance, are widely used for the synthesis of chiral amines from carbonyl compounds. mdpi.com Carboxylic acid reductases (CARs) can be used in cascade reactions with other enzymes to produce a variety of amine-containing heterocycles. mdpi.com While direct biocatalytic applications on this compound are not detailed in the provided search results, the principles of biocatalysis offer a promising strategy for the enantioselective synthesis of its derivatives.

Mechanistic Investigations of Catalytic Pathways in Reactions of this compound

Understanding the reaction mechanisms of catalytic processes is crucial for optimizing reaction conditions and developing new transformations. digitellinc.com For palladium-catalyzed decarboxylative couplings, mechanistic studies have helped to elucidate the roles of the different components of the catalytic system. science.gov

In the context of copper-catalyzed decarboxylation, mechanistic experiments point towards different pathways, including single-electron transfer and benzylic deprotonation followed by radical decarboxylation. nih.gov For copper-catalyzed reactions, it has been proposed that the complexation of the copper atom to the C-COO bond of the carboxylate is a key step. future4200.com

Mechanistic studies of silver-catalyzed propargylation reactions suggest a pathway involving transmetalation of the silver catalyst with a borolane reagent to form a nucleophilic allenylsilver complex. nih.gov In silver-catalyzed C-H amination, density functional theory (DFT) calculations have been used to understand the origin of enantioselectivity in the hydrogen-atom transfer step. nih.gov

Investigations into cobalt-catalyzed C-H functionalization have identified key organometallic Co(III) intermediates and have shown that the oxidation state of cobalt in the product-forming step can vary depending on the reaction. nih.gov Mechanistic studies involving photoredox catalysis often employ techniques like Stern-Volmer fluorescence quenching experiments to support the proposed catalytic cycle. researchgate.net

Advanced Applications in Medicinal Chemistry and Biological Sciences

Structure-Activity Relationship (SAR) Studies of 6-Bromoquinoline-3-carboxylic Acid Analogues

The biological activity of quinoline (B57606) derivatives is intricately linked to the nature and position of substituents on the quinoline core. nih.gov Structure-Activity Relationship (SAR) studies are therefore crucial in optimizing the therapeutic potential of these compounds.

Influence of Bromine Substitution on Biological Activities

The presence and position of a bromine atom on the quinoline ring can significantly modulate the pharmacological properties of the molecule. Halogen substitutions, in general, are known to influence a compound's lipophilicity, electronic character, and metabolic stability, thereby affecting its interaction with biological targets.

Studies on various quinoline derivatives have highlighted the impact of bromine substitution. For instance, research on brominated 8-hydroxyquinolines has demonstrated potent anticancer activity. nih.gov The introduction of a bromine atom can enhance the antiproliferative effects of the quinoline scaffold. nih.gov Specifically, the bromination at various positions of the quinoline ring has been shown to result in compounds with significant inhibitory effects against cancer cell lines. nih.gov In some instances, the combination of bromine and other substituents, such as a nitro group, can lead to a synergistic enhancement of anticancer potency. nih.gov

Role of the Carboxylic Acid Group in Bioactivity

The carboxylic acid group at the 3-position of the quinoline ring is a key pharmacophoric feature that often plays a critical role in the biological activity of these compounds. This functional group can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. nih.gov

Impact of Quinoline Core Modifications on Pharmacological Profiles

Modifications to the core quinoline structure provide another avenue for fine-tuning the pharmacological profile of these derivatives. Altering the quinoline ring system itself or introducing various substituents at different positions can lead to significant changes in biological activity. nih.gov

Synthetic modifications allow for the exploration of a wide chemical space, leading to the discovery of novel compounds with enhanced potency and selectivity. rsc.org For example, the introduction of flexible alkylamino side chains or alkoxy groups at specific positions on the quinoline nucleus has been shown to enhance antiproliferative activity. nih.gov SAR studies have revealed that even subtle changes, such as the substitution of a methyl group with a methoxy (B1213986) group, can lead to increased biological activity. nih.gov These modifications can influence how the molecule fits into the binding pocket of a target protein and can alter its pharmacokinetic properties. nih.gov

Biological Activity Profiling of this compound Derivatives

The diverse biological activities of quinoline derivatives have prompted extensive research into their potential as therapeutic agents. Derivatives of this compound have been specifically investigated for their ability to inhibit key biological targets implicated in disease.

Evaluation as Potential Inhibitors of Specific Biological Targets

The targeted inhibition of specific proteins is a cornerstone of modern drug discovery. Derivatives of this compound have been evaluated against a range of biological targets, with a particular focus on enzymes involved in cell signaling and proliferation.

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes. semanticscholar.org Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. semanticscholar.org

Protein kinase CK2 (formerly casein kinase II) is a ubiquitously expressed serine/threonine kinase that is often found to be overactive in cancer cells. semanticscholar.orgnih.gov As such, the development of CK2 inhibitors is a promising strategy for cancer therapy. semanticscholar.org A study on 3-quinoline carboxylic acid derivatives identified several compounds that inhibit CK2 with IC50 values in the micromolar range. nih.govresearchgate.net Among the most active compounds were derivatives of 2-aminoquinoline-3-carboxylic acid. nih.govresearchgate.net This research highlights the potential of the quinoline-3-carboxylic acid scaffold as a template for the design of novel CK2 inhibitors. nih.govresearchgate.net

| Compound Type | Number of Active Compounds | IC50 Range (μM) | Reference |

|---|---|---|---|

| 3-Quinoline Carboxylic Acid Derivatives | 22 | 0.65 - 18.2 | nih.govresearchgate.net |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | Data not available | Data not available | nih.govresearchgate.net |

| 2-Aminoquinoline-3-carboxylic acid derivatives | Data not available | Data not available | nih.govresearchgate.net |

Insulin-like Growth Factor (IGF) Receptor Inhibition

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical component in the pathophysiology of certain cancers, such as pancreatic cancer, where it promotes cancer cell survival and resistance to therapy. nih.gov Research has identified both insulin-like growth factor 1 (IGF-1) and heregulin (HRG) as potent activators of the pro-survival PI3K/AKT signaling pathway in pancreatic cancer cells. nih.gov The presence of these growth factors can decrease the sensitivity of cancer cells to standard chemotherapeutic agents. nih.gov

To counteract this, strategies involving the inhibition of IGF-1R are being explored. One such approach involves the development of a bispecific antibody, Istiratumab (MM-141), which dually targets and blocks both IGF-1R and the ErbB3 receptor. nih.gov This dual inhibition has been shown to restore the efficacy of chemotherapeutic agents in the presence of IGF-1 and HRG in preclinical models. nih.gov While direct studies on this compound as an IGF-1R inhibitor are not specified, the broader class of quinoline derivatives is often explored for kinase inhibition, making IGF-1R a plausible, albeit underexplored, target for this specific chemical entity.

Cannabinoid Receptor Ligand Modulation

The cannabinoid CB1 receptor is the most prevalent G protein-coupled receptor (GPCR) in the central nervous system and is a key target for treating neurological disorders. nih.gov The development of various ligands for the CB1 receptor is an active area of research, focusing on agonists, antagonists, and allosteric modulators to fine-tune the receptor's activity for therapeutic benefit. nih.govnih.gov Allosteric modulators, in particular, offer the potential for greater subtype specificity and pathway-selective effects. nih.gov While the quinoline scaffold is versatile, current research literature does not prominently feature this compound as a modulator of cannabinoid receptors.

Investigation of Antimicrobial Properties (Antibacterial, Antifungal, Antimalarial, Antiviral)

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Numerous derivatives of quinoline-3-carboxylic acid have been synthesized and evaluated for their potential as antimicrobial agents against a wide range of pathogens.

Studies have demonstrated that various substituted quinoline-3-carboxylic acids exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, and in some cases, antifungal activity. nih.govnih.gov For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives showed potent antibacterial effects and weak antifungal activity. nih.gov One of the most active compounds in this series, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, displayed notable minimum inhibitory concentrations (MIC) against several bacterial strains. nih.gov Similarly, derivatives of 7-Bromo-8-methylquinoline-3-carboxylic acid have shown effectiveness against a range of bacteria and fungi. Research into quinoline derivatives has also highlighted their potential as antileishmanial and antiviral agents, including as HIV-1 integrase inhibitors. mdpi.com

| Compound Derivative | Activity Type | Target Organisms | Key Findings | Source |

|---|---|---|---|---|

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Antibacterial, Antifungal | S. aureus, E. coli, K. pneumoniae, C. albicans | MIC of 1 µg/mL against E. coli and K. pneumoniae; 25 µg/mL against C. albicans. | nih.gov |

| 7-substituted 2-(thiazol-2-yl)aminoquinoline-3-carboxylic acids | Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | Evaluated for in vitro antimicrobial activity. | nih.gov |

| Derivatives of 7-Bromo-8-methylquinoline-3-carboxylic acid | Antimicrobial | Bacteria and Fungi | Effective against a range of bacteria and fungi. | |

| 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | Antimicrobial | Leishmania donovani | Demonstrated promising antileishmanial activity. |

Anticancer Activity Studies

The development of novel anticancer agents is a critical area of research, and quinoline-based compounds have shown considerable promise. nih.govresearchgate.net The presence of a halogen, such as bromine, at the 6-position of a quinoline or quinazoline (B50416) ring is often associated with enhanced anticancer effects. nih.gov

Derivatives of 6-bromoquinazoline (B49647), a related heterocyclic system, have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.netnih.gov One study found that a 6-bromoquinazoline derivative with a fluoro substitution on a phenyl moiety exhibited stronger activity than the standard chemotherapy drug cisplatin (B142131) against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov The IC₅₀ values were reported in the low micromolar range, and the compound was found to induce apoptosis in a dose-dependent manner. nih.gov

Furthermore, quinoline-3-carboxylic acid itself has demonstrated remarkable growth inhibition capacities against the MCF7 breast cancer cell line. nih.gov Studies on the related compound, 6-bromo-2-hydroxyquinoline-4-carboxylic acid, also highlight its cytotoxic effects on several cancer cell lines.

| Compound Class/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 6-bromoquinazoline derivative (8a) | MCF-7 | Breast Cancer | 15.85 ± 3.32 | nih.govresearchgate.net |

| 6-bromoquinazoline derivative (8a) | SW480 | Colon Cancer | 17.85 ± 0.92 | nih.govresearchgate.net |

| 6-bromoquinazoline derivative (5b) | MCF-7 & SW480 | Breast & Colon Cancer | 0.53 - 1.95 | nih.gov |

| Quinoline-3-carboxylic acid | MCF7 | Breast Cancer | Remarkable growth inhibition observed. | nih.gov |

Anti-inflammatory and Other Biological Activities

Chronic inflammation is linked to numerous diseases, making the search for new anti-inflammatory agents essential. mdpi.com Research has shown that quinoline-3-carboxylic acid possesses impressively appreciable anti-inflammatory properties. nih.gov In studies using lipopolysaccharide (LPS) to induce inflammation in RAW264.7 mouse macrophages, quinoline-3-carboxylic acid demonstrated significant anti-inflammatory effects without causing cytotoxicity to the inflamed cells. nih.gov This suggests a potential for this scaffold in developing new anti-inflammatory drugs. Additionally, structural modifications to the carboxylic acid group of related fluoroquinolone compounds have been shown to improve their immunomodulatory and anti-inflammatory activities. nih.gov

Mechanistic Studies of Biological Action for this compound Compounds

Understanding the mechanism by which a compound exerts its biological effects is fundamental to drug development. For derivatives of this compound, several potential mechanisms have been proposed based on studies of related structures.

Interaction with Cellular Components

The biological activity of quinoline derivatives is often attributed to their interaction with key cellular macromolecules. One plausible mechanism for the anticancer effects of related 6-bromoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. nih.govnih.gov Molecular docking studies have supported the binding of these compounds to the EGFR active site. nih.govresearchgate.net

Other proposed mechanisms for related quinoline carboxylic acids include direct interaction with DNA and RNA, which can disrupt their normal function and lead to therapeutic effects. Furthermore, it is speculated that the spatial arrangement of the carboxylic acid group and the quinoline nitrogen atom allows for the chelation of divalent metals, a process that could be integral to their biological activity. nih.gov In the context of cell survival, the inhibition of signaling pathways such as the PI3K/AKT pathway, which is downstream of receptors like IGF-1R, represents another key mechanistic target for this class of compounds. nih.gov

Molecular Docking and Computational Approaches in Ligand-Target Interactions

While direct and extensive molecular docking studies specifically featuring this compound as the primary ligand are not widely documented in available research, the broader class of quinoline-3-carboxylic acid derivatives is a frequent subject of computational analysis. These studies aim to predict and understand the interactions between potential drug candidates and their biological targets at a molecular level.

Computational approaches for derivatives of the this compound scaffold typically involve:

Target Identification: Researchers identify a specific protein or enzyme implicated in a disease pathway. For instance, derivatives of the related 6-bromoquinazoline structure have been docked against the Epidermal Growth Factor Receptor (EGFR) to explore potential anticancer activity. nih.gov

Binding Site Analysis: The three-dimensional structure of the target protein is used to identify the active site where a ligand can bind.

Docking Simulations: Software is used to place the ligand (in this case, a derivative of this compound) into the active site of the target in various orientations and conformations to find the most stable binding mode.

Scoring and Analysis: The binding affinity is calculated, often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energies typically indicate a more stable and potentially more potent interaction. For example, docking studies on novel quinoline derivatives with DNA gyrase have shown binding energies ranging from –6.0 to –7.33 kcal/mol. vulcanchem.com

These computational models allow scientists to visualize key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. This insight is crucial for optimizing the structure of the lead compound to enhance its binding affinity and selectivity.

Design of Novel Therapeutic Agents Based on the this compound Scaffold

The this compound structure serves as a versatile scaffold for the rational design of new therapeutic agents. Its quinoline core is a well-established pharmacophore found in many bioactive compounds, while the carboxylic acid group and the bromine atom provide handles for chemical modification to fine-tune the pharmacological properties.

The design process often follows these steps:

Scaffold Hopping and Modification: Starting with the basic this compound framework, medicinal chemists synthesize a library of derivatives by introducing different functional groups at various positions. The bromine at position 6 is particularly useful for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl groups.

Structure-Activity Relationship (SAR) Studies: The newly synthesized compounds are tested for their biological activity. By comparing the activity of different derivatives, researchers can establish a structure-activity relationship (SAR), which links specific structural features to the observed biological effects. For instance, research on 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors was based on the related GS-9137 scaffold, demonstrating the utility of the quinoline-3-carboxylic acid core. semanticscholar.org

Lead Optimization: Based on the SAR data, the most promising compounds (leads) are further modified to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

The quinoline-3-carboxylic acid moiety is a known pharmacophore in inhibitors of HIV-1 integrase, an essential enzyme for viral replication. semanticscholar.org By modifying the core this compound structure, researchers aim to develop novel inhibitors with improved efficacy and resistance profiles.

Below is a table summarizing research on compounds derived from related quinoline scaffolds, illustrating the therapeutic targets and findings.

| Compound Class | Therapeutic Target | Key Research Findings |

| 6-Bromo quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Molecular docking studies revealed that these compounds could bind to the EGFR active site, suggesting a potential mechanism for their cytotoxic effects against cancer cells. nih.gov |

| Novel Quinoline Derivatives | DNA Gyrase | Synthesized compounds showed minimum binding energies ranging from –6.0 to –7.33 kcal/mol in docking studies, indicating potential antibacterial activity. vulcanchem.com |

| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | HIV-1 Integrase | Designed as potential HIV-1 integrase inhibitors based on the structurally related GS-9137 scaffold. semanticscholar.org |

This structured approach, starting from a core scaffold like this compound, is a cornerstone of modern drug discovery, enabling the development of targeted and effective therapeutic agents.

Applications in Materials Science and Advanced Functional Materials

Integration of 6-Bromoquinoline-3-carboxylic Acid into Polymeric Systems

While direct, large-scale integration of this compound into commercial polymers is not yet widely documented, its functional groups offer significant potential for creating advanced polymeric systems. The carboxylic acid moiety can participate in condensation polymerization reactions to form polyesters or polyamides. This would embed the quinoline (B57606) unit directly into the polymer backbone, potentially imparting enhanced thermal stability, specific optical properties, or chemical responsiveness to the resulting material.

Furthermore, the bromine atom on the quinoline ring serves as a key site for post-polymerization modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the grafting of the quinoline unit onto existing polymer chains as a pendant group, modifying the surface properties or functionality of commodity polymers.

Development of Optoelectronic Materials Incorporating this compound Derivatives

The quinoline scaffold is a well-known fluorophore, and its derivatives are extensively explored for applications in optoelectronic devices due to their inherent photophysical properties.

Quinoline derivatives are recognized for their strong fluorescence, a property that is highly sensitive to their chemical environment. nanobioletters.com This luminescence often arises from efficient intramolecular charge transfer (ICT) states. The photophysical characteristics can be finely tuned by modifying the substituents on the quinoline ring.

Derivatives of quinoline are known to exhibit significant fluorescence enhancement or quenching in the presence of specific analytes, a phenomenon driven by mechanisms such as photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). nanobioletters.commdpi.com For example, some quinoline-based sensors display weak fluorescence in their free state, but upon complexation with a metal ion like Zn²⁺, a new, highly emissive peak can appear, signifying a strong interaction and making them useful for detection. nanobioletters.com While specific photophysical data for this compound is not extensively detailed, the broader family of quinoline-based compounds demonstrates its potential as a core component in luminescent materials.

The electroluminescent properties of quinoline derivatives make them prime candidates for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net These materials can function as the emitting layer (EML) or as electron-transporting layers (ETLs) in OLED device architectures. researchgate.netmdpi.com For instance, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been successfully used as a stable and efficient emitter in a blue OLED. researchgate.net

Research has also shown that bromoquinoline derivatives can be used to synthesize materials for OLEDs. One study reported the synthesis of a small molecule containing a bis(6-bromoquinoline) structure that demonstrated potential as an electroluminescent material. researchgate.net The incorporation of a carboxylic acid group, as in this compound, could further be used to anchor these chromophores onto surfaces or other material components in advanced device designs, such as perovskite light-emitting diodes (PeLEDs). rsc.org

Role as Ligands in Coordination Chemistry for Material Design

N-heterocyclic polycarboxylic acids are excellent building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). rsc.org this compound, with its quinoline nitrogen atom and carboxylate oxygen atoms, can act as a versatile ligand, binding to metal centers in various modes. It can function as a monodentate ligand, binding through either the nitrogen or an oxygen atom, or as a bidentate chelating ligand, binding through both the nitrogen and an oxygen atom.

This versatility allows for the construction of coordination polymers with diverse dimensionalities and topologies. For example, studies on the closely related quinoline-2,4-dicarboxylate ligand have shown its ability to assemble with lanthanide(III) ions to form complex 3D coordination polymers. rsc.org In these structures, the carboxylate groups and the quinoline nitrogen coordinate to the metal centers, creating robust, extended networks. rsc.org Lanthanide complexes are of particular interest due to their unique magnetic and luminescent properties, which can be modulated by the ligand structure. nih.govnih.gov The bromo-substituent on the this compound ligand remains available for further post-synthesis modification of the resulting coordination polymer, enabling the creation of multifunctional materials.

Application in Chemo-sensors and Biosensors

The inherent fluorescence of the quinoline core makes this compound and its derivatives highly suitable for the development of fluorescent chemo-sensors. nanobioletters.comnih.gov These sensors operate by binding a target analyte (such as a metal ion), which induces a measurable change in the fluorescence signal, such as enhancement, quenching, or a wavelength shift. rsc.orgnih.gov

The quinoline nitrogen and the carboxylic acid group can act as a binding pocket for metal ions. Upon coordination, the electronic structure of the quinoline fluorophore is perturbed, leading to a change in its photophysical properties. This principle has been used to design highly selective and sensitive sensors for various environmentally and biologically important ions.

The following table summarizes the performance of several recently developed quinoline-based fluorescent sensors for different metal ions, illustrating the potential of this class of compounds.

| Sensor Base | Target Analyte | Sensing Mechanism | Detection Limit | Source |

|---|---|---|---|---|

| Quinoline Mono Schiff Base | Pb²⁺ | Fluorescence Quenching | 9.9 x 10⁻⁷ M | nih.gov |

| bis(2-quinolinylmethyl)benzylamine | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 1.2 x 10⁻⁶ M | nanobioletters.com |

| 1H-Pyrazolo[3,4-b]quinoline Derivative | Zn²⁺ | Fluorescence Enhancement | 1.93 x 10⁻⁷ M | mdpi.com |

| Quinoline Moiety | Cu²⁺ / Cu⁺ | Fluorescence Enhancement / Colorimetric | Not specified | rsc.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For 6-bromoquinoline-3-carboxylic acid, DFT calculations would be instrumental in elucidating its fundamental properties.

Structural Elucidation: DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to optimize the molecular geometry of this compound. nih.gov This would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule in its lowest energy state. Such studies on similar molecules, like 2-chloroquinoline-3-carboxaldehyde, have shown that theoretically calculated parameters can be in good agreement with experimental X-ray diffraction data. nih.gov

Reactivity Prediction: DFT calculations also yield crucial information about the electronic properties that govern the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to calculate various reactivity descriptors. For instance, Natural Bond Orbital (NBO) analysis can reveal details about charge delocalization and hyperconjugative interactions within the molecule. nih.gov Fukui functions, another DFT-derived concept, can predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule. nih.gov

Below is a hypothetical data table illustrating the kind of information that DFT calculations could provide for this compound, based on typical values for similar compounds.

| Parameter | Calculated Value | Significance |

| Total Energy | Value (e.g., in Hartrees) | Thermodynamic stability |

| HOMO Energy | Value (e.g., in eV) | Electron-donating ability |

| LUMO Energy | Value (e.g., in eV) | Electron-accepting ability |

| HOMO-LUMO Gap | Value (e.g., in eV) | Chemical reactivity and stability |

| Dipole Moment | Value (e.g., in Debye) | Polarity of the molecule |

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamics, conformational changes, and interactions with other molecules. For this compound, MD simulations could be particularly valuable in a biological context.

For example, studies on other quinoline (B57606) derivatives have used MD simulations to investigate their potential as enzyme inhibitors. nih.govmdpi.comresearchgate.net In such a study, this compound would be docked into the active site of a target protein, and an MD simulation would be run to observe the stability of the protein-ligand complex over time. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.

These simulations can also elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of this compound to its target. This information is critical for understanding its mechanism of action and for the rational design of more potent derivatives.

The following table illustrates the type of data that could be generated from an MD simulation study of this compound in a protein-ligand complex.

| Simulation Parameter | Typical Analysis | Insights Gained |

| Simulation Time | 100 ns or more | Ensures adequate sampling of conformational space |

| RMSD of Complex | Plot over time | Stability of the ligand in the binding pocket |

| RMSF of Residues | Plot per residue | Flexibility of different parts of the protein |

| Hydrogen Bond Analysis | Number and duration of H-bonds | Key interactions for binding affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govtrdizin.gov.trtandfonline.comresearchgate.netmdpi.com These models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead compounds.

A QSAR study on a series of quinoline derivatives, including this compound, would involve several steps. First, a set of structurally related compounds with known biological activities would be compiled. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be constitutional, topological, electronic, or steric in nature. Finally, a mathematical equation would be developed to correlate the descriptors with the biological activity.

The resulting QSAR model can be used to predict the activity of new, untested compounds and to understand which structural features are important for activity. For example, a QSAR model might reveal that the presence of a bromine atom at the 6-position and a carboxylic acid at the 3-position of the quinoline scaffold are crucial for a particular biological activity. This information can then be used to design new derivatives with improved potency.

A hypothetical QSAR study on a series of quinoline derivatives might yield a model with the following statistical parameters:

| Statistical Parameter | Value | Interpretation |

| r² (Coefficient of Determination) | > 0.6 | Goodness of fit of the model |

| q² (Cross-validated r²) | > 0.5 | Predictive ability of the model |

| Standard Error of Estimate | Low value | Accuracy of the predictions |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can also be used to predict the spectroscopic properties of molecules like this compound. These predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov Comparing the predicted spectrum to an experimental spectrum can aid in the assignment of peaks and the verification of the chemical structure.

Vibrational Spectroscopy: The vibrational frequencies in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can be used to compute these vibrational frequencies and their corresponding intensities. nih.govnih.gov This information can be used to assign the peaks in an experimental IR or Raman spectrum to specific molecular vibrations, such as the stretching of the C=O bond in the carboxylic acid group or the vibrations of the quinoline ring.

The table below shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.

| Spectroscopic Data | Experimental Value | Predicted Value | Assignment |

| ¹³C NMR (ppm) | Value | Value | C=O of carboxylic acid |

| ¹H NMR (ppm) | Value | Value | H on the quinoline ring |

| IR (cm⁻¹) | Value | Value | C=O stretch |

| Raman (cm⁻¹) | Value | Value | Quinoline ring breathing mode |

Future Directions and Interdisciplinary Research Prospects

Synergistic Research at the Interface of Organic Chemistry, Medicinal Chemistry, and Materials Science

The intrinsic properties of the 6-bromoquinoline-3-carboxylic acid scaffold facilitate a convergence of multiple scientific disciplines. The fusion of organic chemistry, medicinal chemistry, and materials science is expected to unlock novel applications and functionalities. The reactivity of the quinoline (B57606) ring and its substituents allows for its use as a versatile building block in the design of complex molecular architectures. nih.gov

In medicinal chemistry, the quinoline core is a well-established pharmacophore. researchgate.net Synergistic efforts are exploring its incorporation into hybrid molecules to enhance therapeutic outcomes. For instance, the combination of quinoline moieties with other pharmacologically active compounds, such as ferrocene, has been investigated to create agents effective against multi-drug resistant malaria. mdpi.com Similarly, derivatives of quinoline-6-carboxylic acid are being designed to mimic phosphate (B84403) groups, enabling key interactions with enzyme active sites for applications like inhibiting ectonucleotidases in cancer therapy. researchgate.net

Another frontier is the development of quinoline-derived small molecules that act as adjuvants, potentiating the efficacy of existing drugs. Research has demonstrated that certain quinoline-based amphipathic molecules can augment the activity of beta-lactam antibiotics against resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). acs.org This approach, which combines synthetic chemistry with microbiology, exemplifies the potential of interdisciplinary research to address critical challenges in infectious disease. acs.org

Development of Advanced Synthetic Methodologies with Enhanced Sustainability

While classic methods for quinoline synthesis like the Skraup, Doebner-Miller, and Friedländer reactions are foundational, the future necessitates a shift towards more sustainable and efficient synthetic strategies. nih.gov Modern catalysis and green chemistry principles are at the forefront of this evolution.

Recent advancements focus on minimizing environmental impact through several innovative techniques:

Microwave-Assisted Synthesis : This method significantly reduces reaction times and energy consumption while often improving yields and selectivity. numberanalytics.com The successful application of microwave-assisted synthesis to similar heterocyclic structures like chromone-2-carboxylic acids suggests its high potential for the synthesis of this compound and its derivatives. mdpi.com

Use of Eco-Friendly Solvents : An eco-friendly approach for preparing quinoline derivatives has been demonstrated using water as a solvent and HCl as a catalyst, achieving high yields. nih.gov

Heterogeneous and Recyclable Catalysts : To circumvent the issues associated with homogeneous catalysts, research is moving towards solid-supported catalysts. numberanalytics.com A notable example is the use of a magnetite nanoparticle-supported acidic ionic liquid, which catalyzes the Friedländer reaction under solvent-free conditions. tandfonline.com This catalyst can be easily separated using an external magnet and reused for multiple reaction cycles, embodying the principles of green chemistry. tandfonline.com

Transition Metal Catalysis : Palladium and copper catalysts are instrumental in modern organic synthesis, enabling complex cross-coupling and cyclization reactions to build the quinoline scaffold and its derivatives. numberanalytics.com

Decarboxylative Coupling : Carboxylic acids are being explored as readily available and non-toxic building blocks. nih.gov Modern methods involving decarboxylative cross-coupling offer a sustainable alternative to traditional methods that often rely on organohalides. nih.gov

These advanced methodologies promise not only to make the synthesis of this compound more efficient and cost-effective but also to align chemical manufacturing with crucial environmental sustainability goals.

Exploration of Novel Biological Targets and Therapeutic Areas

The structural versatility of the quinoline-3-carboxylic acid framework allows for its evaluation against a diverse array of biological targets, opening up new therapeutic possibilities beyond its traditional applications.

Anticancer Activity: Derivatives of quinoline-3-carboxylic acid have shown promise as selective antiproliferative agents. nih.gov By modifying the compound's physicochemical properties, such as its pKa value, researchers aim to enhance drug absorption in the acidic microenvironment of tumors, thereby increasing selectivity for cancer cells over non-cancerous cells. nih.gov Mechanistic studies suggest that some of these compounds may act as DNA minor groove binding agents. researchgate.net Furthermore, derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of Protein Kinase CK2, a key target in cancer therapy. nih.gov

| Compound Type | Number of Active Compounds | IC50 Range (µM) | Reference |

|---|---|---|---|

| Tetrazolo-quinoline-4-carboxylic acid derivatives | 22 | 0.65 - 18.2 | nih.gov |

| 2-Aminoquinoline-3-carboxylic acid derivatives |

Antiviral Potential: The quinoline-3-carboxylic acid scaffold has been utilized as an alternative to diketo acids in the design of novel HIV-1 integrase inhibitors. mdpi.com Based on the structure of the approved drug Elvitegravir, new series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their potential to inhibit this crucial viral enzyme. mdpi.com

Antimicrobial Potentiation: In the face of rising antimicrobial resistance, a key strategy is to develop adjuvants that can restore the effectiveness of conventional antibiotics. Quinoline-derived molecules have been designed to act as antimicrobial potentiators. One study demonstrated that specific derivatives could significantly enhance the activity of ampicillin (B1664943) and amoxicillin (B794) against MRSA. acs.org